2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, also known as CP-544326, is a pyrazolopyrazine compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis Techniques : The compound and its derivatives have been synthesized through various techniques. For example, Tsizorik et al. (2020) describe the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates using palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines. This synthesis process includes the conversion to nitrile intermediates, leading to the creation of new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020).
Heterofunctionalization and Annulation : Tsizorik et al. (2018) explored the creation of 4-hydrazinylpyrazolo[1,5-a]pyrazines by reacting 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate. This work led to the synthesis of derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings (Tsizorik et al., 2018).
Potential in Cancer Research : Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives. One of these compounds showed selective inhibitory effects on H322 lung cancer cells, inducing apoptosis in cells with a mutated p53 gene (Lv et al., 2012).
Crystal Structure Analysis : Studies such as those conducted by Insuasty et al. (2008) have investigated the molecular dimensions and conformational aspects of derivatives like 2-ethylsulfanyl-7-(4-chlorophenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine. These studies contribute to understanding the physical and chemical properties of these compounds (Insuasty et al., 2008).
NMR-Spectroscopic Investigations : Eller and Holzer (2018) conducted detailed NMR spectroscopic investigations on various 4-acylpyrazolones, providing insights into their structural and chemical characteristics (Eller & Holzer, 2018).
Antifungal and Antibacterial Activity : Hassan (2013) synthesized various pyrazoline and pyrazole derivatives, investigating their antimicrobial activity. This research is significant in exploring the potential pharmaceutical applications of these compounds (Hassan, 2013).
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-16-6-7-17-12(13(16)18)8-11(15-17)9-2-4-10(14)5-3-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZPIRMSPLSREJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.